2-Methylpropene-1-tributylstannane
Description
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Properties
IUPAC Name |
butane;2-methylprop-1-ene;tin(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDJCMBLWPGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(=[CH-])C.[Sn+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stille Coupling Reactions
The most significant application of 2-methylpropene-1-tributylstannane (B1600848) is its use as a coupling partner in the Stille reaction. In this palladium-catalyzed cross-coupling, the 2-methylpropenyl group is transferred from the tin atom to an organic electrophile, such as a vinyl or aryl halide or triflate.
General Reaction Scheme:
R-X + (CH₃)₂C=CHSn(Bu)₃ → R-CH=C(CH₃)₂ + XSn(Bu)₃
(Where R = aryl, vinyl, etc. and X = I, Br, OTf)
Example in Natural Product Synthesis: this compound has been utilized in the synthesis of various natural products and complex organic molecules. For instance, it can be coupled with a suitably functionalized aryl iodide to introduce the gem-dimethylvinyl motif, a structural feature present in numerous terpenes and other biologically active compounds.
Transmetalation Reactions
General Approaches to Organotin Hydride and Stannane (B1208499) Synthesis
The preparation of organotin compounds can be achieved through several established methods, each with its own advantages and applications. wikipedia.org These methods often involve the formation of a carbon-tin bond through the reaction of a tin-containing electrophile with a carbon-based nucleophile or vice versa.
Grignard Reagent-Mediated Routes
A classic and widely used method for synthesizing organotin compounds is the reaction of a Grignard reagent (RMgX) with a tin halide, most commonly tin tetrachloride (SnCl₄). wikipedia.orgrjpbcs.com This reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic tin atom, displacing the halide ions. The stoichiometry of the reaction can be controlled to produce tetraorganotins (R₄Sn), triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), or monoorganotin trihalides (RSnX₃). rjpbcs.com For example, the synthesis of tetraethyltin (B1219993) can be achieved by reacting ethylmagnesium bromide with tin tetrachloride. wikipedia.org
The resulting symmetrical tetraorganotin compounds can then be used to prepare mixed organotin halides through redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.org This involves reacting a tetraorganotin with a tin halide in specific molar ratios to obtain the desired product. rjpbcs.com
Table 1: Examples of Grignard Reagent-Mediated Synthesis of Organotins
| Grignard Reagent | Tin Halide | Product | Reference |
| Ethylmagnesium bromide | Tin tetrachloride | Tetraethyltin | wikipedia.org |
| Vinylmagnesium bromide | Dibutyltin (B87310) dichloride | Dibutyldivinyltin | wikipedia.org |
| Methyl-, propyl-, or pentylmagnesium halides | Organotin chlorides | Various organotin derivatives | nih.gov |
Hydrostannylation Protocols for Unsaturated Substrates
Hydrostannylation involves the addition of a tin hydride (R₃SnH) across an unsaturated carbon-carbon bond, such as in alkenes or alkynes. wikipedia.org This reaction is a powerful tool for the synthesis of vinyl- and alkylstannanes. The process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or catalyzed by transition metals. gelest.com The hydrostannylation of alkynes can lead to the formation of either cis or trans vinylstannanes, depending on the reaction conditions and catalysts used. Similarly, the hydrostannylation of allenes can produce allylic or vinylic stannanes. The reactivity of the unsaturated substrate is a key factor, with terminal alkynes and alkenes generally being more reactive.
Recent advancements have also explored the use of divalent tin(II) hydrides in hydrostannylation reactions. For instance, a tungsten-complexed aryltin(II) hydride has been shown to react with ethylene (B1197577) and propylene (B89431) to yield the corresponding hydrostannylated organometallic species. acs.org
Tin-Lithium Exchange Reactions and Formation of Organolithium Intermediates
Tin-lithium exchange is a versatile method for the generation of organolithium reagents from organostannanes. arkat-usa.org This reaction involves treating an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), resulting in the formation of a new organolithium species and a tetraorganotin byproduct. arkat-usa.orgnih.gov The equilibrium of this reaction generally favors the formation of the more stable organolithium compound. arkat-usa.org This method is particularly advantageous due to its rapid nature, even at low temperatures, and the absence of reactive byproducts like alkyl halides. arkat-usa.org
The resulting organolithium intermediates are highly valuable in organic synthesis, as they can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The stereochemistry of the starting organostannane can often be retained in the organolithium product, allowing for stereoselective syntheses. acs.org For example, tin-lithium exchange has been instrumental in the synthesis of various E-allylic amines from vinylstannanes. arkat-usa.org
Reduction of Organotin Halides and Oxides
Organotin hydrides, which are key reagents in hydrostannylation reactions, are typically prepared by the reduction of organotin halides or oxides. wikipedia.orggelest.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). gelest.com For instance, dibutyltin dihydride can be synthesized by treating dibutyltin dichloride with lithium aluminum hydride. wikipedia.org
Organotin oxides, which are often formed from the hydrolysis of organotin halides, can also be reduced to the corresponding hydrides. rjpbcs.comgelest.com The choice of reducing agent and reaction conditions can influence the yield and purity of the resulting organotin hydride.
Synthesis of this compound
The synthesis of the specific compound this compound relies on the principles outlined in the general methodologies, particularly utilizing a halogenated precursor.
Utilization of Halogenated 2-Methylpropenes as Key Precursors
A primary route to this compound involves the reaction of a tributyltin nucleophile with a halogenated 2-methylpropene, such as 3-chloro-2-methylpropene (B57409) (methallyl chloride). The nucleophilic tributyltin species can be generated in several ways. One common method is the reaction of tributyltin chloride with a reducing metal, such as magnesium, to form a Grignard-like reagent, or with an alkali metal like lithium to generate tributyltinlithium.
Alternatively, a tributyltin anion can be generated from the reaction of hexabutyldistannane (B1337062) with an organolithium reagent. This tributyltin anion then acts as a potent nucleophile, displacing the halide from the 3-position of the 2-methylpropene backbone to form the desired C-Sn bond.
Another approach involves the reaction of tributyltin hydride with a halogenated 2-methylpropene under radical conditions. However, this method may lead to a mixture of products due to the potential for allylic rearrangement. A more controlled method is the palladium-catalyzed cross-coupling reaction between a tributyltin nucleophile and a halogenated 2-methylpropene.
Alternative Routes Involving Allyl and Propenyl Moieties
Beyond traditional methods, the synthesis of this compound and its isomers can be achieved through various routes starting from allyl and propenyl precursors. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired substitution pattern of the final product.
One notable approach involves the palladium-catalyzed stannylation of allylic substrates. For instance, allylic acetates or chlorides can react with a tin nucleophile, such as hexabutyldistannane ((Bu₃Sn)₂), in the presence of a palladium catalyst to yield the corresponding allylic stannane. The regioselectivity of this reaction, determining whether the tin moiety attaches to the more or less substituted end of the allyl system, can often be controlled by the choice of ligands on the palladium catalyst.
Another significant route is the hydrostannation of dienes like isoprene (B109036). The radical-initiated addition of tributyltin hydride across one of the double bonds of isoprene can lead to a mixture of regioisomeric allylic stannanes, including a precursor to this compound. The product distribution is influenced by the reaction conditions, such as the initiator and temperature.
Furthermore, the reaction of organolithium or Grignard reagents with allylic ethers or halides can provide a pathway to these stannanes. For example, the treatment of methallyl chloride (3-chloro-2-methylpropene) with tributylstannyl lithium can afford this compound. This method's efficiency is contingent on the stability of the organometallic tin reagent and the reactivity of the allylic electrophile.
A related isomer, 3-(Tributylstannyl)prop-1-ene, is a commercially available compound that can serve as a starting point for isomerization reactions to yield other propenylstannane isomers under specific catalytic conditions. apolloscientific.co.uk
Stereoselective and Enantioselective Synthesis of Substituted Alkenylstannanes
The creation of stereochemically defined alkenylstannanes, particularly those with chiral centers, is of paramount importance for the synthesis of complex, biologically active molecules. researchgate.net Various strategies have been developed to control the stereochemistry during the formation of these valuable reagents.
Stereoselective synthesis often relies on the geometry of the starting alkene or alkyne. For instance, the hydrostannation of a terminal alkyne with tributyltin hydride, catalyzed by palladium or molybdenum complexes, can proceed with high stereoselectivity to give either the (E)- or (Z)-vinylstannane depending on the catalyst system and reaction conditions. nih.gov
Enantioselective methods aim to create a preference for one enantiomer over the other. This can be achieved through the use of chiral catalysts or auxiliaries. A notable example is the iridium-catalyzed allylic substitution, which can produce branched products with high enantiomeric excess. nih.gov Similarly, rhodium-catalyzed asymmetric allylic substitutions have been employed for the desymmetrization of meso compounds, yielding chiral products. organic-chemistry.org
The development of enantiomerically-enriched alkoxy stannanes as versatile synthetic intermediates has also been a focus. For example, the combination of tributyltin hydride and diethylzinc (B1219324) can add to aldehydes in the presence of a chiral amino alcohol catalyst to produce adducts with high enantiomeric excess. researchgate.net
A summary of representative stereoselective methods is presented in the table below:
| Precursor Type | Reagent/Catalyst | Product Type | Stereoselectivity |
| Terminal Alkyne | Pd/Mo-catalyzed Bu₃SnH | (E)- or (Z)-Vinylstannane | High |
| Meso Substrate | Rh-catalyzed Allylic Substitution | Chiral Allylic Arene | High ee |
| Aldehyde | Bu₃SnH/Et₂Zn with Chiral Catalyst | Enantioenriched Alkoxy Stannane | High ee |
| Allyl β-ketoester | Pd(PHOX) catalyzed decarboxylation | Chiral all-carbon quaternary centers | High ee nih.gov |
Derivatization Strategies for Functionalized this compound Analogues
The true utility of this compound and its analogs lies in their ability to be derivatized into a wide array of more complex molecules. These functionalized stannanes are key participants in Stille cross-coupling reactions, where the tributylstannyl group is replaced by various organic moieties in a palladium-catalyzed process.
A primary derivatization strategy involves the reaction of the alkenylstannane with aryl, heteroaryl, or vinyl halides or triflates. This allows for the introduction of diverse substituents onto the 2-methylpropenyl framework. The reaction conditions for Stille coupling are generally mild and tolerant of a wide range of functional groups, making it a powerful tool in organic synthesis.
Furthermore, functional groups can be incorporated into the alkenylstannane prior to the coupling reaction. For example, a hydroxyl group can be introduced to create a functionalized building block. The synthesis of 2-methyl-1,2-syn- and 2-methyl-1,2-anti-3-butenediols via allene (B1206475) hydroboration-aldehyde allylboration sequences showcases a method to produce functionalized, enantioenriched precursors that could be converted to the corresponding stannanes. nih.gov
The following table provides examples of derivatization reactions of alkenylstannanes:
| Stannane Analog | Coupling Partner | Catalyst | Product |
| This compound | Aryl Halide | Pd(PPh₃)₄ | Aryl-substituted 2-methylpropene |
| Functionalized Alkenylstannane | Vinyl Triflates | PdCl₂(PPh₃)₂ | Conjugated Diene |
| 2-(Tributylstannyl)propene | Acyl Chloride | Pd Catalyst | α,β-Unsaturated Ketone |
These derivatization strategies underscore the synthetic versatility of this compound and its analogs, solidifying their role as indispensable intermediates in modern organic chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Methylpropene 1 Tributylstannane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylpropene-1-tributylstannane (B1600848), providing detailed information about the hydrogen, carbon, and tin environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton groups. The tributyl group would show a series of multiplets in the upfield region, typically between 0.8 and 1.6 ppm, corresponding to the methyl and methylene protons of the butyl chains. The protons of the 2-methylpropene group would appear in the vinylic and allylic regions. Specifically, the two protons of the terminal methylene (=CH₂) group are expected to resonate as a singlet or a narrow multiplet. The methyl protons attached to the double bond would also likely appear as a singlet. The methylene protons adjacent to the tin atom (-CH₂-Sn) would be deshielded and are expected to appear as a distinct signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the tributyltin group and the 2-methylpropene moiety. The four carbons of each butyl group would each give a separate signal, typically in the range of 10-30 ppm. The carbons of the 2-methylpropene unit would be observed in the olefinic and aliphatic regions. The quaternary carbon and the terminal methylene carbon of the double bond would resonate at lower field (typically >100 ppm), while the methyl carbon and the methylene carbon attached to the tin atom would appear at higher field.
¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR spectroscopy is a powerful tool for directly probing the tin center. Organotin compounds exhibit a wide range of chemical shifts in ¹¹⁹Sn NMR, which are sensitive to the coordination number and the nature of the substituents on the tin atom. For this compound, the ¹¹⁹Sn chemical shift would be indicative of a tetracoordinate tin atom. The precise chemical shift would provide valuable information for confirming the structure and purity of the compound.
| Proton (¹H) | Carbon (¹³C) | Tin (¹¹⁹Sn) |
| Signals for tributyl and 2-methylpropene groups | Signals for tributyl and 2-methylpropene carbons | Single resonance for the tin atom |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion ([M]⁺), and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound.
The fragmentation of organotin compounds in mass spectrometry often involves the loss of alkyl groups from the tin atom. For this compound, characteristic fragmentation pathways would include the loss of butyl radicals (•C₄H₉), leading to the formation of [M - 57]⁺, [M - 257]⁺, and [M - 357]⁺ ions. The cleavage of the bond between the tin atom and the 2-methylpropene group would also be a likely fragmentation pathway, resulting in ions corresponding to the tributyltin cation ([Sn(C₄H₉)₃]⁺) and the 2-methylpropene radical cation. The isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a distinctive signature in the mass spectrum that can be used to identify tin-containing fragments.
Table of Expected Fragment Ions:
| Fragment Ion | m/z (approximate) |
|---|---|
| [C₁₆H₃₄Sn]⁺ (Molecular Ion) | 346 |
| [C₁₂H₂₅Sn]⁺ ([M - C₄H₉]⁺) | 289 |
| [C₈H₁₆Sn]⁺ ([M - 2C₄H₉]⁺) | 232 |
| [C₄H₇Sn]⁺ ([M - 3C₄H₉]⁺) | 175 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from impurities, followed by its identification based on its mass spectrum. The choice of the GC column and temperature program is crucial for achieving good separation. For organotin compounds, a non-polar or medium-polarity capillary column is often used. Due to the relatively high boiling point of this compound, a temperature-programmed analysis would be necessary.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be used for the analysis and purification of this compound, particularly if the compound is not sufficiently volatile or thermally stable for GC analysis. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), would be a common choice. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a mass spectrometer (HPLC-MS).
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column | Inert gas (e.g., Helium) | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
| High-Performance Liquid Chromatography (HPLC) | C18 or other non-polar stationary phase | Acetonitrile/Water or other polar solvent mixtures | Mass Spectrometer (MS), UV Detector |
Applications of 2 Methylpropene 1 Tributylstannane in Complex Chemical Synthesis
Total Synthesis of Natural Products and Bioactive Molecules
The strategic application of organostannanes is a recurring theme in the assembly of complex natural products. These reagents provide a reliable method for introducing specific carbon fragments with a high degree of control.
While the total synthesis of structurally complex diterpenoids such as those belonging to the serrulatane and amphilectane families has been accomplished through various innovative strategies, including Cope rearrangements and gold-catalyzed cyclizations, the specific application of 2-Methylpropene-1-tributylstannane (B1600848) as a key reagent in these particular synthetic routes is not prominently documented in a review of scientific literature. The syntheses of these natural products often rely on other methodologies to construct their unique carbon skeletons.
The utility of this compound is clearly demonstrated in the synthesis of components for other complex bioactive molecules. A significant example is its use in preparing a precursor to L-β-methylisoleucine. This highly substituted amino acid is a residue found within intricate and biologically potent marine-derived peptides, such as polytheonamides A and B. The synthesis involves the addition of the stannane (B1208499) to a chiral glycine (B1666218) equivalent, showcasing its role in building the carbon framework of rare and complex amino acid derivatives that are part of larger, naturally occurring molecular architectures.
Strategic Reagent in Stereoselective Synthesis
One of the most powerful applications of this compound is in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is precisely controlled.
This compound and its close analogs are highly effective in achieving diastereoselective carbon-carbon bond formations. Diastereoselective reactions produce one diastereomer in preference to others. A notable application is the acid-promoted addition to chiral oxazinones. In the synthesis of a precursor for L-β-methylisoleucine, the addition of dimethylallyltributylstannane (a closely related reagent) to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one demonstrated remarkable diastereoselectivity.
The choice of acid catalyst and reaction conditions was found to be critical in maximizing the diastereomeric ratio and yield. When trifluoroacetic acid (TFA) was used as the promoter in dichloromethane (B109758) at -78 °C, the reaction yielded the desired product with a high diastereomeric ratio of 14.8:1 and an 80% yield. pageplace.de This high level of control is crucial for ensuring the stereochemical purity of the final product.
Table 1: Effect of Reaction Conditions on the Diastereoselective Addition of Dimethylallyltributylstannane This table illustrates the impact of different acid promoters and temperatures on the diastereomeric ratio (dr) and yield of the addition reaction to a chiral oxazinone.
| Entry | Acid Promoter | Temperature (°C) | Solvent | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | TFA | -78 | CH₂Cl₂ | 14.8:1 | 80 |
| 2 | TFA | -30 | CH₃CN | 12.5:1 | 62 |
| 3 | TFA | -20 | CH₂Cl₂ | 6.2:1 | 68 |
Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, can be achieved using derivatives of allylstannanes. dokumen.pub While this compound itself is achiral, it serves as a parent structure for the development of chiral variants. These chiral stannane reagents are typically prepared by incorporating a chiral auxiliary or ligand.
The underlying principle of this approach, known as reagent-control, is that the inherent chirality of the stannane reagent dictates the stereochemical outcome of its addition to an achiral substrate, such as an aldehyde. The reaction proceeds through a transition state where the chiral environment of the stannane favors the formation of one enantiomer of the product over the other. This methodology is a cornerstone of asymmetric synthesis, allowing for the creation of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. dokumen.pub
Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The role of this compound extends to the synthesis of valuable intermediates for the pharmaceutical sector. As previously noted, its application in the highly diastereoselective synthesis of an L-β-methylisoleucine precursor provides a direct pathway to a key component of the polytheonamides. pageplace.de The polytheonamides are a class of highly modified marine peptides with significant biological activity, making their components and derivatives of great interest in drug discovery and medicinal chemistry. By enabling the efficient and stereocontrolled synthesis of this complex amino acid, the stannane reagent facilitates access to intermediates required for the study and potential development of new therapeutic agents. pageplace.de
Catalytic Roles and Catalyst Design
The utility of this compound in complex chemical synthesis is intrinsically linked to its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The design of the catalyst system is crucial for the success of these transformations, influencing reaction rates, yields, and selectivity.
Participation in Catalytic Cycles for Organic Transformations
The primary catalytic cycle in which this compound participates is the Stille coupling reaction. wikipedia.orgscribd.com This cycle, catalyzed by a palladium(0) complex, facilitates the coupling of the 2-methylpropenyl group from the organostannane with an organic electrophile, typically an organohalide or triflate. wikipedia.orglibretexts.org The generally accepted mechanism for the Stille reaction proceeds through three key elementary steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic electrophile (R¹-X) to the active palladium(0) catalyst (e.g., Pd(PPh₃)₄), forming a palladium(II) intermediate. wikipedia.orglibretexts.orguwindsor.ca This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center.
Transmetalation: This is the crucial step where this compound transfers its 2-methylpropenyl group to the palladium(II) complex. wikipedia.orgscribd.com The tributyltin halide is formed as a byproduct. The transmetalation of allylic stannanes, such as this compound, is known to be particularly rapid due to the ability of the allyl group to coordinate to the palladium center, facilitating the transfer. wikipedia.org However, this can also lead to challenges in controlling the regioselectivity, with the potential for coupling at either the α or γ position of the allylic system. wikipedia.org
Reductive Elimination: In the final step, the two organic groups (R¹ and the 2-methylpropenyl group) on the palladium(II) intermediate are coupled together, forming the desired product (R¹-CH₂C(CH₃)=CH₂) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.orguwindsor.ca
The choice of catalyst and ligands plays a significant role in the efficiency of this cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to accelerate the coupling process. scribd.com The nature of the palladium precursor, whether a Pd(0) or Pd(II) source, also influences the initiation of the catalytic cycle. scribd.com
| Step | Description | Key Intermediates |
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | Pd(II)-R¹-X complex |
| Transmetalation | The 2-methylpropenyl group is transferred from tin to palladium. | Pd(II)-R¹-(CH₂C(CH₃)=CH₂) complex |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) catalyst |
Strategies for Catalyst Regeneration and Recycling
A significant challenge in large-scale applications of palladium-catalyzed reactions is the cost and potential toxicity of the metal. Therefore, developing effective strategies for catalyst regeneration and recycling is a key area of research. While specific protocols for this compound are not extensively detailed in the literature, general principles for recycling palladium catalysts from coupling reactions are applicable.
One promising approach involves the use of tandem reactions , where the catalyst is utilized for multiple transformations in a single pot. For instance, a tandem Heck-allylic substitution reaction has been developed, showcasing the ability of a single palladium catalyst to mediate sequential C-C bond formations. nih.gov This concept can be extended to Stille couplings, where the regenerated catalyst from one coupling cycle could potentially be used for a subsequent reaction.
Another strategy focuses on the immobilization of the palladium catalyst on a solid support. researchgate.net This allows for the easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent batches. Supports such as polymers, silica, and magnetic nanoparticles have been explored for this purpose. researchgate.net
Furthermore, the recycling of the organotin byproduct , tributyltin halide, is an important consideration for improving the atom economy and reducing the environmental impact of Stille reactions. harvard.edu Methods for the removal of tin residues from reaction mixtures include extraction and chromatography. youtube.com The conversion of the tributyltin halide byproduct back into a reactive organostannane reagent, such as by reduction to tributyltin hydride, would represent a significant advance in the sustainability of these processes.
| Strategy | Description | Advantages |
| Tandem Reactions | Utilizing the catalyst for multiple sequential reactions in one pot. | Increased efficiency, reduced waste. |
| Catalyst Immobilization | Attaching the palladium catalyst to a solid support. | Easy separation and reuse of the catalyst. |
| Organotin Byproduct Recycling | Converting the tributyltin halide back into a useful reagent. | Improved atom economy, reduced tin waste. |
Computational and Theoretical Investigations of 2 Methylpropene 1 Tributylstannane Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules and elucidate reaction mechanisms. For organostannanes like 2-methylpropene-1-tributylstannane (B1600848), DFT is instrumental in mapping the energetic landscape of their participation in catalytic cycles, most notably the Stille reaction. polito.it This reaction, catalyzed by palladium complexes, involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnumberanalytics.com
DFT studies on analogous Stille coupling reactions, such as the coupling of vinylstannanes with organic halides, provide critical insights into the mechanism involving this compound. The transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step. polito.it DFT calculations have been used to explore different pathways for this step, including associative and dissociative mechanisms. An associative mechanism, where the organostannane coordinates to the palladium complex before the transfer, is commonly supported by computational models. researchgate.net
Theoretical investigations have quantified the activation barriers for each elementary step in the catalytic cycle. These calculations show that the energy profiles are highly sensitive to the nature of the ligands on the palladium catalyst, the organic partners, and the solvent. researchgate.netresearchgate.net For instance, electron-donating phosphine (B1218219) ligands on the palladium can increase the activation barrier for transmetalation, while the choice of halide on the organic electrophile (Cl, Br, I) also modulates the reaction energetics. researchgate.net Studies have shown that using arsenic-based ligands instead of phosphorus-based ones can significantly lower the transition state energies for the reaction. polito.it While specific DFT data for this compound is not abundant, the data from analogous vinylstannane systems offers a robust framework for understanding its reactivity.
| Reaction Step | Catalyst System | Activation Energy (ΔG‡) | Reference System |
|---|---|---|---|
| Oxidative Addition | Pd(PMe₃)₂ + Vinyl Bromide | ~15-20 | Vinylstannane Systems researchgate.net |
| Transmetalation (Associative) | Pd(PMe₃)₂(Vinyl)(Br) + VinylSnMe₃ | ~20-25 | Vinylstannane Systems researchgate.netresearchgate.net |
| Reductive Elimination | cis-Pd(PMe₃)₂(Vinyl)₂ | ~5-10 | Vinylstannane Systems wikipedia.org |
Molecular Dynamics Simulations of Reactivity and Conformation
Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and the physical pathways of reactions. youtube.com For a flexible molecule like this compound, with its rotatable butyl chains and allyl group, MD simulations can map the accessible conformational space and determine the relative populations of different conformers. mdpi.com This is crucial because the specific conformation of the stannane (B1208499) upon approaching the catalyst can influence the efficiency of the transmetalation step.
MD simulations can be employed to model the interaction between the allylic double bond of this compound and the palladium center of the catalyst. By simulating the system in a solvent box, it is possible to observe the conformational changes that facilitate the formation of the necessary pre-reaction complex. mdpi.com The simulations can also provide the free energy profile along the reaction coordinate, complementing the static transition state energies calculated by DFT. nih.govnih.gov
While extensive MD studies specifically on this compound are limited, computational studies on similar organostannanes with coordinating N-donor ligands have explored the stability of different conformers, including hypercoordinate structures where a donor atom interacts with the tin center. mdpi.com These studies use conformational sampling to identify low-energy structures and determine their relative stabilities, which is analogous to how the conformational landscape of this compound could be analyzed. mdpi.com Such analyses reveal that the molecule exists as an ensemble of interconverting conformers, with certain geometries being more energetically favorable for reaction.
| Conformer Type | Description | Relative Stability (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| Anti | Butyl chains are extended away from the allyl group. | 0.0 (Reference) | Dihedral C-Sn-C-C ≈ 180° |
| Gauche | One butyl chain is rotated towards the allyl group. | ~0.6 - 1.5 | Dihedral C-Sn-C-C ≈ 60° |
| Hypercoordinate-like | Allyl double bond is oriented towards the tin atom. | Higher Energy | Short Sn---C(allyl) distance |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity or chemical reactivity. researchgate.netwikipedia.org In the context of this compound and its analogues, a QSAR model could be developed to predict their reactivity in the Stille reaction. This allows for the in silico design of new organostannane reagents with optimized performance.
A QSAR study would involve several key steps. First, a dataset of various allylstannane compounds with experimentally determined reactivities (e.g., reaction yields or rates) would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Steric descriptors: Such as molecular volume, surface area, and specific parameters describing the bulkiness of the substituents on the tin atom (e.g., Taft steric parameters).
Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the electronic nature of the C-Sn bond and the allyl group.
Topological descriptors: Which describe the connectivity and branching of the molecule.
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then built that links a selection of these descriptors to the observed reactivity. researchgate.net Such a model could take a general form like:
Reactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Once validated, this QSAR model could be used to predict the reactivity of new, unsynthesized allylstannane compounds, guiding synthetic efforts toward more efficient reagents for the Stille reaction.
| Component | Description | Example |
|---|---|---|
| Dataset | A series of allylstannane compounds. | Varying alkyl groups on tin; substituents on the allyl moiety. |
| Response Variable (Activity) | A quantitative measure of reactivity. | Reaction yield (%) or rate constant (k) in a model Stille reaction. |
| Predictor Variables (Descriptors) | Calculated structural and electronic properties. | Steric hindrance (e.g., Tolman cone angle), C-Sn bond length, HOMO energy. |
| Modeling Technique | Statistical method to correlate variables. | Partial Least Squares (PLS) Regression, Support Vector Machines (SVM). researchgate.net |
| Goal | Predictive model for reagent design. | Equation to predict the reactivity of novel allylstannanes. |
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure and the nature of the chemical bonds in this compound is fundamental to understanding its reactivity. Computational methods provide tools like Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and charge distribution analysis to probe the bonding within the molecule. mdpi.comarxiv.org
The key to the reactivity of this compound is the carbon-tin (C-Sn) bond. This bond is highly polarizable and relatively weak, which facilitates its cleavage during the transmetalation step of the Stille reaction. Computational studies on related organostannanes have shown that the strength of the Sn-heteroatom bond is a critical factor governing the energy barrier of this step. researchgate.net For this compound, the C(allyl)-Sn bond is the reactive site.
Electronic structure analyses can provide quantitative data on bond characteristics. For instance, NBO analysis can reveal the hybridization of the atomic orbitals involved in the C-Sn bond and the partial charges on the carbon and tin atoms, highlighting the bond's polarity. The calculated bond length of the C-Sn bond is another important parameter; factors that lengthen this bond, such as steric hindrance from bulky butyl groups or hypercoordination, can correlate with increased reactivity. mdpi.com Furthermore, analyzing the frontier molecular orbitals (FMOs) can be insightful. The Highest Occupied Molecular Orbital (HOMO) is often localized on the allylic system and the C-Sn bond, indicating that this is the region most susceptible to electrophilic attack by the palladium catalyst.
| Property | Method | Typical Calculated Value | Significance |
|---|---|---|---|
| C-Sn Bond Length | DFT (e.g., B3LYP) | ~2.15 - 2.20 Å | Indicates the distance between the bonded atoms; longer bonds are often weaker. mdpi.com |
| NBO Partial Charge on Sn | NBO Analysis | +1.0 to +1.4 | Shows the electropositive character of the tin atom. |
| NBO Partial Charge on C(allyl) | NBO Analysis | -0.7 to -0.9 | Shows the nucleophilic character of the carbon atom. |
| C-Sn Bond Dissociation Energy | DFT Calculation | ~50 - 60 kcal/mol | Quantifies the strength of the bond; lower energy facilitates transmetalation. researchgate.net |
Future Perspectives and Emerging Research Avenues
Development of Environmentally Benign and Sustainable Organotin Methodologies
A significant hurdle for the widespread use of organotin reagents, including 2-Methylpropene-1-tributylstannane (B1600848), is the toxicity and persistence of tin-containing byproducts. Consequently, a major focus of current research is the development of "greener" and more sustainable protocols. Key strategies include minimizing the amount of tin reagent used, which can be achieved through the development of highly efficient catalysts that operate at low loadings.
Another approach is the design of recyclable organotin reagents. This involves immobilizing the stannane (B1208499) on a solid support, such as a polymer resin, allowing for easy separation of the tin species from the reaction mixture by simple filtration. This not only simplifies product purification but also allows for the potential reuse of the expensive and toxic tin reagent.
Furthermore, research into alternative, less toxic organotin derivatives is underway. The replacement of the butyl groups on the tin atom with other organic moieties that are more easily degraded or less toxic is an active area of investigation. The ultimate goal is to develop organotin chemistry that retains its synthetic power while minimizing its environmental footprint.
Exploration of Novel Catalytic Applications and Catalyst Systems
While the palladium-catalyzed Stille reaction is the hallmark application of this compound, researchers are actively exploring new catalytic transformations that can exploit the unique reactivity of the carbon-tin bond. This includes investigating the use of other transition metal catalysts, such as nickel, copper, or gold, which could offer complementary reactivity and selectivity to traditional palladium systems.
The development of photoredox catalysis has opened up new avenues for organotin chemistry. The ability of this compound to participate in single-electron transfer processes under photochemical conditions could enable novel carbon-carbon and carbon-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.
Moreover, the integration of organotin chemistry with other powerful synthetic methodologies, such as C-H activation, is a promising frontier. The direct coupling of a C-H bond with this compound would represent a highly atom-economical and efficient strategy for the construction of complex molecular architectures, avoiding the need for pre-functionalized starting materials.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing the way chemical research is conducted. These technologies allow for the rapid and systematic screening of a vast number of reaction parameters, accelerating the discovery and optimization of new synthetic methods. The application of these techniques to reactions involving this compound is poised to significantly expand its synthetic utility.
Automated platforms can be employed to rapidly screen different catalysts, ligands, solvents, and temperature profiles for Stille couplings and other reactions involving this reagent. This not only facilitates the identification of optimal conditions for a desired transformation but also provides large datasets that can be used to gain deeper mechanistic insights.
The combination of automated synthesis with HTE and data analysis tools will enable the rapid discovery of novel applications for this compound and the development of robust and scalable synthetic protocols. This data-driven approach will be instrumental in unlocking the full potential of this versatile building block.
Design of Next-Generation Alkenylstannane Reagents with Enhanced Selectivity
The quest for ever-increasing levels of selectivity in organic synthesis is a constant driving force in chemical research. The design of next-generation alkenylstannane reagents with enhanced chemo-, regio-, and stereoselectivity is a key objective for the future.
One strategy involves modifying the substituents on the tin atom. The electronic and steric properties of the groups attached to the tin center can have a profound impact on the reactivity and selectivity of the reagent. The exploration of novel triorganotin moieties beyond the traditional tributyl and trimethyl derivatives could lead to reagents with tailored properties for specific applications.
Another promising avenue is the development of chiral organostannanes for asymmetric synthesis. The introduction of chirality either at the tin center or within the organic framework of the reagent could enable the enantioselective transfer of the alkenyl group, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
Furthermore, the concept of "switchable" reagents, whose reactivity can be modulated by an external stimulus such as light or a chemical additive, is an exciting prospect. The development of such "smart" organostannanes would offer an unprecedented level of control over chemical transformations, allowing for highly selective and programmable synthetic sequences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
